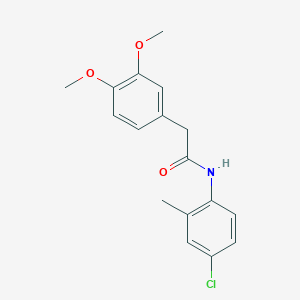
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as CMA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. CMA is a member of the phenylacetamide family and has a molecular weight of 319.82 g/mol.
作用机制
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is not yet fully understood. However, it has been shown to interact with the dopamine transporter (DAT) and inhibit the reuptake of dopamine. This suggests that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide may have potential applications in the treatment of dopamine-related disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has no significant effect on body weight, food intake, or locomotor activity in mice. However, N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to increase dopamine levels in the striatum of mice. This suggests that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide may have potential applications in the treatment of dopamine-related disorders.
实验室实验的优点和局限性
One advantage of using N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that the mechanism of action is not yet fully understood. This makes it difficult to design experiments to fully explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide.
未来方向
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. One direction is to further investigate the mechanism of action and potential applications in the treatment of dopamine-related disorders. Another direction is to explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide in the development of fluorescent probes for imaging and sensing. Finally, further research is needed to explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide as a starting material for the synthesis of other compounds with potential applications in medicinal chemistry.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is a chemical compound with potential applications in scientific research. The synthesis method is relatively straightforward, and N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have potential applications as a ligand for the development of fluorescent probes and as a starting material for the synthesis of other compounds. The mechanism of action is not yet fully understood, but studies have shown that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide may have potential applications in the treatment of dopamine-related disorders. Further research is needed to fully explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide.
合成方法
The synthesis of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide involves the reaction between 4-chloro-2-methylbenzoic acid and 3,4-dimethoxyphenylacetic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. The yield of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is typically around 50-60%, and the purity can be improved by recrystallization.
科学研究应用
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have potential applications in scientific research. It has been used as a ligand for the development of fluorescent probes for imaging and sensing. N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has also been used as a starting material for the synthesis of other compounds with potential applications in medicinal chemistry.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-8-13(18)5-6-14(11)19-17(20)10-12-4-7-15(21-2)16(9-12)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMGSQKVARQTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

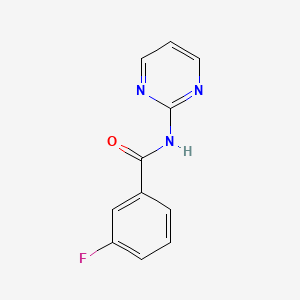
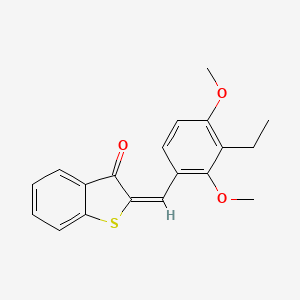
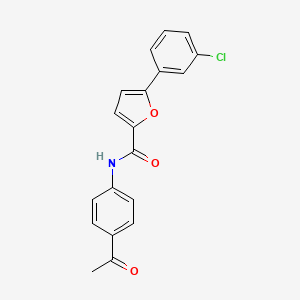
![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)
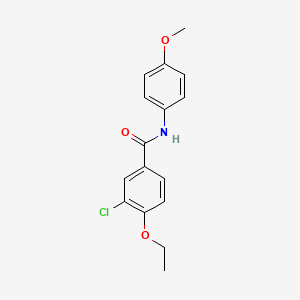
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5763214.png)
![N-[3-(methylthio)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5763216.png)

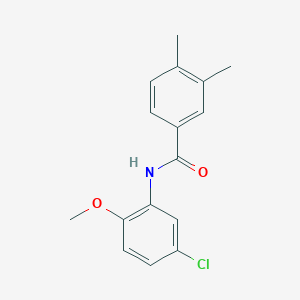
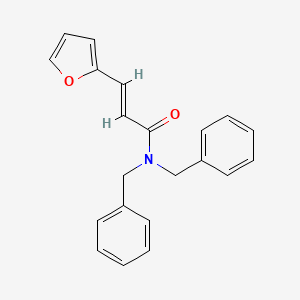
![2-methoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5763234.png)
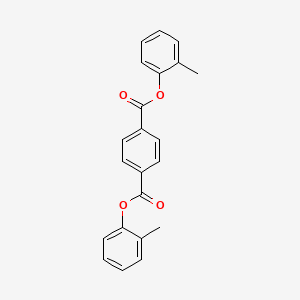

![2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylacrylamide](/img/structure/B5763260.png)